molecular formula C11H18N4O2 B6145991 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate CAS No. 1784048-63-0

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate

Cat. No.: B6145991
CAS No.: 1784048-63-0
M. Wt: 238.3
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Description

Tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.

Major Products Formed: The reactions can lead to a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and adducts, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In the medical field, the compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound is used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.

Uniqueness: Tert-butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate stands out due to its specific structural features and the unique reactivity pattern of the tert-butyl group. This compound's ability to undergo diverse chemical transformations and its potential biological activities make it distinct from other similar compounds.

Properties

CAS No.

1784048-63-0

Molecular Formula

C11H18N4O2

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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